molecular formula C12H7ClF6N4OS B4308660 6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE

6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE

Cat. No.: B4308660
M. Wt: 404.72 g/mol
InChI Key: JYXYJAQFUNNXJL-UHFFFAOYSA-N
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Description

6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound featuring a unique structure that combines a pyridine ring, an imidazothiazole ring, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl groups through nucleophilic substitution reactions. The imidazothiazole ring is then formed via cyclization reactions under controlled conditions, often involving the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE shares similarities with other compounds containing pyridine and imidazothiazole rings, such as:
    • **6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
    • **6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-6-(methyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Uniqueness

The uniqueness of this compound lies in its multiple trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF6N4OS/c13-6-3-5(11(14,15)16)4-20-7(6)21-10(12(17,18)19)8(24)23-1-2-25-9(23)22-10/h3-4H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYJAQFUNNXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE
Reactant of Route 4
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE
Reactant of Route 5
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE
Reactant of Route 6
6-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE

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